molecular formula C20H18N2O3S B2577311 (E)-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzimidamide CAS No. 31789-62-5

(E)-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2577311
CAS No.: 31789-62-5
M. Wt: 366.44
InChI Key: MOIYVGMFBPFAQV-UHFFFAOYSA-N
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Description

(E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide typically involves the reaction of 4-methoxyaniline with benzimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzimidoyl chloride. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzimidamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide include:

  • N-(4-methoxyphenyl)benzamide
  • N-(phenylsulfonyl)benzamide
  • N-(4-methoxyphenyl)-N’-(phenylsulfonyl)urea

Uniqueness

What sets (E)-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methoxyphenyl and phenylsulfonyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-18-14-12-17(13-15-18)21-20(16-8-4-2-5-9-16)22-26(23,24)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIYVGMFBPFAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31789-62-5
Record name N-((4-METHOXY-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE
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